(5Z)-3-(3-chloro-4-methoxyphenyl)-5-(furan-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one
Description
The compound "(5Z)-3-(3-chloro-4-methoxyphenyl)-5-(furan-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one" belongs to the imidazolidinone class of heterocyclic compounds, characterized by a five-membered ring containing two nitrogen atoms and a thioxo (sulfanylidene) group. Key structural features include:
- Sulfanylidene (thioxo) moiety: This group contributes to the compound’s tautomeric behavior and reactivity, often critical for enzyme inhibition or antimicrobial activity .
The Z-configuration of the methylidene group ensures a planar geometry, which is essential for stacking interactions in biological systems.
Properties
IUPAC Name |
(5Z)-3-(3-chloro-4-methoxyphenyl)-5-(furan-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3S/c1-20-13-5-4-9(7-11(13)16)18-14(19)12(17-15(18)22)8-10-3-2-6-21-10/h2-8H,1H3,(H,17,22)/b12-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQRMOKADOPOKI-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=CO3)NC2=S)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC=CO3)/NC2=S)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5Z)-3-(3-chloro-4-methoxyphenyl)-5-(furan-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and other therapeutic potentials, supported by research findings and case studies.
Structural Characteristics
The compound features a unique imidazolidinone core with substituents that may influence its biological activity. Its structure can be represented as follows:
| Parameter | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H13ClN2O2S |
| Molecular Weight | 320.79 g/mol |
Antibacterial Activity
Research has indicated that compounds containing furan moieties exhibit significant antibacterial properties. For instance, derivatives of furan have been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. In a study, a related furan derivative demonstrated a minimum inhibitory concentration (MIC) of 64 µg/mL against E. coli . This suggests that the furan component in our compound may similarly contribute to its antibacterial efficacy.
Anticancer Properties
The potential anticancer activity of this compound has been investigated through various studies. For example, certain furan-containing compounds have shown effectiveness against human cervical cancer cells (HeLa cells), with some derivatives achieving IC50 values as low as 0.15 µg/mL . The proposed mechanisms include mitochondrial modification and disruption of cellular membranes, indicating that the imidazolidinone structure may enhance these effects.
The exact mechanism of action for this compound is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Interaction : It could interact with molecular targets such as receptors or proteins that regulate cell growth and division.
Case Studies and Research Findings
- Antibacterial Studies :
- Anticancer Evaluations :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related imidazolidinone and thiazolidinone derivatives:
Key Observations
Core Heterocycle: The imidazolidinone core (target compound) differs from thiazolidinone analogs (e.g., ) by replacing a sulfur atom with a nitrogen. Thiazolidinones are more commonly studied for antifungal and antiviral activities, while imidazolidinones are less explored but may offer unique pharmacokinetic profiles .
Substituent Effects :
- Furan vs. Benzylidene : The furan-2-ylmethylidene group (target compound) introduces a heteroaromatic ring, enhancing π-π stacking and dipole interactions compared to purely aromatic substituents (e.g., 2-methylbenzylidene in ). Furan derivatives may improve solubility due to oxygen’s polarity .
- Chloro and Methoxy Groups : The 3-chloro-4-methoxyphenyl group (target) combines lipophilic (Cl) and polar (OCH₃) moieties, optimizing membrane permeability and target binding. Analogous 4-chlorophenyl () or 3,4-dimethoxyphenyl () substituents highlight the importance of halogen and alkoxy groups in bioactivity .
- Hydroxy vs. Methoxy : The 2-hydroxybenzylidene group in facilitates strong hydrogen bonding in crystal lattices, whereas methoxy groups (target, ) may enhance metabolic stability by reducing oxidative degradation .
Biological Activity: Antifungal activity is prevalent in thiazolidinones with simple aryl substituents (e.g., ), while imidazolidinones with complex substituents (e.g., target) may target viral polymerases or kinases .
Computational and Crystallographic Insights
- Graph Set Analysis : Compounds like exhibit intramolecular hydrogen bonds (e.g., S(6) motifs) and intermolecular dimers (R²²(7)), stabilizing their crystal structures. The target compound’s methoxy and chloro groups may similarly influence packing efficiency .
- Similarity Coefficients : Tanimoto indices or subgraph isomorphism analysis () could quantify structural overlap between the target and active analogs, guiding lead optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
